4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound with a unique structure that combines various functional groups, including chloro, hydroxy, benzoxazole, and nitrophenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group may produce amines.
Scientific Research Applications
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Widely studied for their biological properties and synthetic applications.
Uniqueness
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H18ClN3O5 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-chloro-2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C23H18ClN3O5/c1-11-5-4-6-18-20(11)26-23(32-18)15-9-14(7-8-17(15)28)25-10-16-12(2)19(24)13(3)21(22(16)29)27(30)31/h4-10,28-29H,1-3H3 |
InChI Key |
AQAVGAQUQBJROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C)O |
Origin of Product |
United States |
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